Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate
Description
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a heterocyclic compound featuring a fused dihydropyrimidine core substituted with a hydroxy group at position 6 and a methyl acetate moiety at position 4. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor scaffold, though specific biological data remain unexplored in the current literature.
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
methyl 2-[2-[(4-methylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C16H17N5O3/c1-9-11-5-3-4-6-12(11)19-16(18-9)21-15-17-8-10(14(23)20-15)7-13(22)24-2/h3-6,10H,7-8H2,1-2H3,(H2,17,18,19,20,21,23) |
InChI Key |
WUHZVKNTWMAKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCC(C(=O)N3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) to form the quinazolinone core The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinazoline ring may produce dihydroquinazoline derivatives .
Scientific Research Applications
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares key features with two classes of molecules:
- Quinazoline derivatives: Known for kinase inhibition (e.g., EGFR inhibitors like gefitinib). The 4-methylquinazolin-2-yl group may enhance lipophilicity and target binding compared to unsubstituted quinazolines.
- Dihydropyrimidine derivatives : Common in calcium channel blockers (e.g., nifedipine) and antimicrobial agents. The hydroxy and ester groups in the target compound could modulate solubility and metabolic stability.
Data-Driven Comparison
Table 1 highlights structural and spectral differences between the target compound and the closest analogue from the evidence:
Implications of Structural Variations
- Hydroxy vs.
- Quinazolinylamino vs. Phenyl Substituents: The 4-methylquinazolin-2-ylamino group introduces a bulkier, more electron-deficient aromatic system than simple phenyl groups, which could enhance interactions with hydrophobic enzyme pockets.
- Ester vs. Carboxylate : The methyl ester in the target compound may improve cell permeability compared to carboxylate-containing analogues like Compound 25 .
Research Findings and Limitations
Available Data
- Spectral Characterization : While the target compound lacks reported spectral data, Compound 25’s NMR and ESIMS profiles suggest rigorous analytical protocols for related molecules .
- Biological Assays: No cytotoxicity or kinase inhibition data exist for the target compound, though methodologies such as Mosmann’s colorimetric assay could be applied for future studies.
Knowledge Gaps
- Synthetic routes, solubility, and stability data for the target compound are absent in the provided evidence.
- Comparative pharmacokinetic or toxicity profiles against quinazoline/dihydropyrimidine analogues remain unstudied.
Biological Activity
Methyl {6-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydropyrimidin-5-yl}acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives and quinazoline compounds. The process may include:
- Formation of the pyrimidine core : Utilizing appropriate reagents to construct the dihydropyrimidine structure.
- Introduction of the hydroxyl group : Achieved through hydroxylation reactions.
- Amidation with 4-methylquinazoline : This step involves coupling the quinazoline derivative with the pyrimidine core to form the final compound.
Antimicrobial Properties
Research indicates that compounds containing both pyrimidine and quinazoline moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These results suggest a promising avenue for developing new antimicrobial agents based on this compound's structure.
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Cell cycle arrest : The compound inhibits cell proliferation by interfering with the cell cycle.
- Induction of apoptosis : Activation of caspases leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various synthesized derivatives revealed that those containing the methyl quinazoline moiety exhibited enhanced antibacterial activity compared to standard antibiotics such as ceftriaxone and ampicillin .
- The structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the quinazoline ring significantly influenced antimicrobial potency.
- Cancer Cell Line Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
